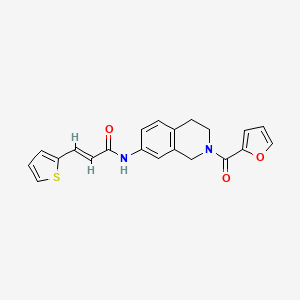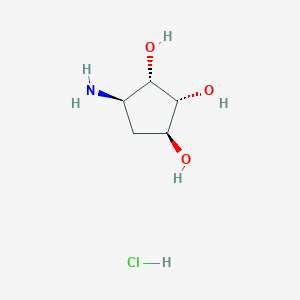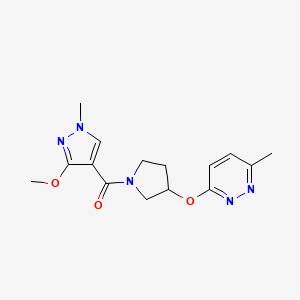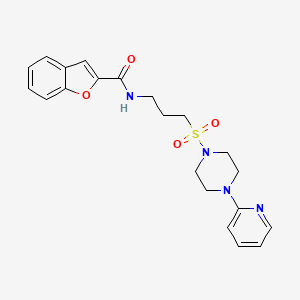![molecular formula C8H5BrClNO3S B2633192 (5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride CAS No. 73101-68-5](/img/structure/B2633192.png)
(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromobenzo[d]isoxazol-3-ylamine is a compound with the molecular weight of 213.03 . It is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The benzo[d]isoxazol containing scaffold can be synthesized via multistep reactions from commercially available 2, 4-dimethoxyaniline . The amino group of 4 was protected with acetic anhydride to give compound 5, which could be converted to compound 6 via a Friedel-Crafts reaction in the presence of a lewis acid of AlCl3 .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
5-Bromobenzo[d]isoxazol-3-ylamine has a melting point of 174–176 °C . Its 1H NMR and 13C NMR data are also available .Applications De Recherche Scientifique
Synthesis of Isoxazole Derivatives : (5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride is used in the synthesis of isoxazole derivatives. For example, Abdelhamid et al. (1989) discussed the synthesis of isoxazolines and isoxazoles through cyclization involving olefinic compounds or activated methylene derivatives (Abdelhamid, Negm, & Abdeen, 1989).
Chemical Behavior in Relation to Amines : The chemical behavior of this compound in relation to amines has been described, highlighting its potential for constructing bioactive compounds. Lebed' et al. (2017) explored methods for synthesizing chlorosulfonyl isoxazoles, emphasizing their promise as reagents (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).
Sulfonylation Reactions : The compound is involved in sulfonylation reactions. For instance, Leng and Qin (2018) developed a new fluorosulfonylation reagent, showcasing its application in the regioselective synthesis of sulfonylfluoro isoxazoles (Leng & Qin, 2018).
Synthesis of Benzimidazoles : The compound is also used in the synthesis of benzimidazoles, as demonstrated by Pete, Szokol, and Tőke (2008), who discussed the preparation of chloromethyl benzimidazoles through the elimination of sulfur dioxide (Pete, Szokol, & Tőke, 2008).
Catalysis in Organic Synthesis : Its role in catalyzing organic synthesis reactions has been noted. Kumar, Rudrawar, and Chakraborti (2008) found methanesulfonic acid effective in catalyzing the synthesis of benzoxazoles from carboxylic acids (Kumar, Rudrawar, & Chakraborti, 2008).
Electrochemical Properties in Ionic Liquids : Su, Winnick, and Kohl (2001) investigated the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid, providing insights into sodium insertion into vanadium pentoxide (Su, Winnick, & Kohl, 2001).
Mécanisme D'action
The BRD4 protein is associated with various diseases, which has been an attractive target for the treatment of cancer and inflammation . Small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold have been reported . The most potent inhibitor exhibited high binding affinity to BRD4 (1) with a ΔTm value of 7.8 °C as evaluated in thermal shift assay (TSA) .
Safety and Hazards
Orientations Futures
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to develop alternate metal-free synthetic routes . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Propriétés
IUPAC Name |
(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c9-5-1-2-8-6(3-5)7(11-14-8)4-15(10,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQXPEBGABANKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2633110.png)
![3-[3-[(2-Cyclopropylpyrimidin-4-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2633111.png)
![Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate](/img/structure/B2633112.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B2633114.png)

![N-(3-ethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633116.png)
![N-cyclopropyl-1-[6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2633117.png)


![(4s)-N-[3-(1,3-Oxazol-5-Yl)phenyl]-7-[3-(Trifluoromethyl)phenyl]-3,4-Dihydro-1,4-Methanopyrido[2,3-B][1,4]diazepine-5(2h)-Carboxamide](/img/structure/B2633120.png)
![6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2633122.png)


